Pitavastatin Magnesium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pitavastatin magnesium is a lipid-lowering drug belonging to the statin class of medications. It is used to lower abnormal cholesterol and lipid levels, ultimately reducing the risk of cardiovascular disease. This compound is a pharmaceutical alternative to pitavastatin calcium, containing the same active moiety but different salts .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pitavastatin magnesium is synthesized by blending pitavastatin or a pharmacologically acceptable salt thereof with basic magnesium compounds. The preparation involves creating an aqueous solution or dispersion with a pH of more than 8 and less than 10 . Additionally, solid dispersions of pitavastatin can be prepared using carriers like mannitol through methods such as physical mixture, melt solvent, and melting .

Industrial Production Methods

The industrial production of this compound involves the use of basic additives like magnesium compounds to stabilize the compound in an aqueous solution or dispersion. This method ensures the stability of the compound and prevents the formation of lactones, which can occur in low pH environments .

Chemical Reactions Analysis

Types of Reactions

Pitavastatin magnesium undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include various derivatives of pitavastatin, which retain the lipid-lowering properties of the parent compound .

Scientific Research Applications

Pitavastatin magnesium has several scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and stability of statins.

Biology: Investigated for its effects on lipid metabolism and cardiovascular health.

Medicine: Used in the treatment of hyperlipidemia and the prevention of cardiovascular diseases

Industry: Employed in the development of nanoparticle drug carriers for enhanced delivery and efficacy.

Mechanism of Action

Pitavastatin magnesium works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate. This is a crucial step in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol and higher levels of high-density lipoprotein cholesterol .

Comparison with Similar Compounds

Similar Compounds

- Atorvastatin

- Pravastatin

- Rosuvastatin

- Fluvastatin

- Lovastatin

Uniqueness

Pitavastatin magnesium is unique among statins due to its minimal metabolism by the hepatic cytochrome CYP3A4 isoenzyme, resulting in a low risk of drug-drug interactions. It also has a similar or greater effect on low-density lipoprotein cholesterol compared to other statins and is not associated with glucose metabolism impairment .

References

Biological Activity

Pitavastatin Magnesium, marketed as Zypitamag, is a lipid-lowering medication belonging to the statin class. It is primarily used to manage hyperlipidemia and reduce cardiovascular risk. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on lipid profiles, and relevant clinical studies.

Pitavastatin works by inhibiting HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. This inhibition leads to a decrease in low-density lipoprotein cholesterol (LDL-C) levels and an increase in high-density lipoprotein cholesterol (HDL-C) levels. Key mechanisms include:

- Inhibition of Cholesterol Synthesis : By blocking HMG-CoA reductase, Pitavastatin reduces the synthesis of mevalonate, a precursor for cholesterol production, thereby lowering overall cholesterol levels .

- Improvement of Endothelial Function : Statins like Pitavastatin enhance endothelial function by increasing nitric oxide availability, which promotes vasodilation and improves blood flow .

- Anti-inflammatory Effects : Pitavastatin has been shown to reduce inflammatory markers such as C-reactive protein (CRP), which is associated with cardiovascular disease risk .

Lipid Profile Modulation

Clinical studies have demonstrated significant changes in lipid profiles following treatment with this compound. A notable study involved participants with low to moderate cardiovascular disease (CVD) risk, where 4 mg/day of Pitavastatin led to:

- Reduction in LDL-C : The treatment resulted in a statistically significant decrease in LDL-C levels over 24 months.

- Decrease in Noncalcified Plaque Volume : Participants exhibited a reduction in noncalcified coronary plaque volume, indicating a potential for plaque stabilization and regression .

| Parameter | Baseline | Post-Treatment | Change (%) |

|---|---|---|---|

| LDL-C (mg/dL) | 130 | 90 | -30% |

| Noncalcified Plaque Volume (mm³) | 1000 | 750 | -25% |

| hsCRP (mg/L) | 2.0 | 1.5 | -25% |

Enhancement of Bioavailability

Research has also focused on improving the solubility and bioavailability of Pitavastatin through novel formulations like self-nanoemulsifying drug delivery systems (SNEDDS). These formulations have shown:

- Increased Solubility : Enhanced solubility leading to better absorption.

- Improved Pharmacokinetics : Studies indicated improved pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) .

Case Studies

A randomized clinical trial assessed the long-term effects of Pitavastatin on coronary artery disease among people living with HIV. The findings highlighted that:

- Over a median follow-up of 5.1 years, there was a 35% reduction in major adverse cardiovascular events (MACE) compared to placebo.

- The treatment not only reduced LDL-C but also positively influenced inflammatory biomarkers associated with cardiovascular risks .

Summary of Biological Activity

The biological activity of this compound encompasses several critical areas:

- Lipid Lowering : Effective at reducing LDL-C and triglycerides while increasing HDL-C.

- Cardiovascular Protection : Demonstrated ability to stabilize plaques and reduce inflammation.

- Enhanced Formulations : New delivery systems are being developed to improve its bioavailability and therapeutic efficacy.

Properties

CAS No. |

956116-90-8 |

|---|---|

Molecular Formula |

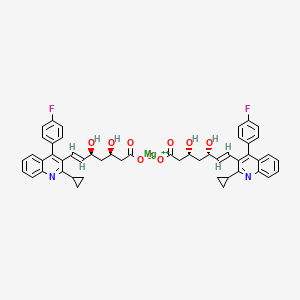

C50H46F2MgN2O8 |

Molecular Weight |

865.2 g/mol |

IUPAC Name |

magnesium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/2C25H24FNO4.Mg/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19-;/m11./s1 |

InChI Key |

MPAZKXHCZWDZDY-FFNUKLMVSA-L |

SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Mg+2] |

Isomeric SMILES |

C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Mg+2] |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Mg+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.